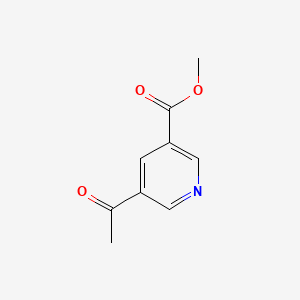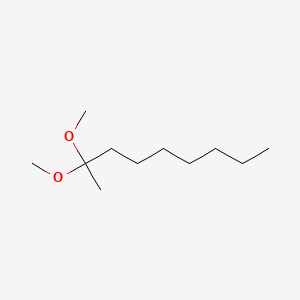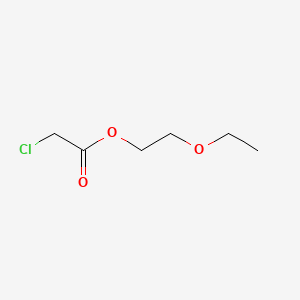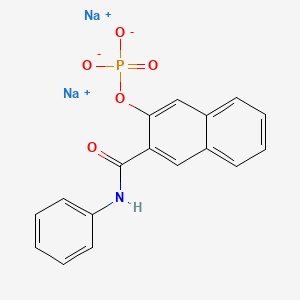
Methyl 5-acetylnicotinate
Übersicht
Beschreibung
Methyl 5-acetylnicotinate, also known as 5-acetylnicotinic acid methyl ester, is an ester of nicotinic acid and is a chiral compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of nicotinic acid, which is a naturally occurring substance found in plants and animals. Methyl 5-acetylnicotinate has been studied for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. It has also been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Wissenschaftliche Forschungsanwendungen
Epigenetic Modulation in Cancer Research
Research has shown that methyl 5-acetylnicotinate, when used in conjunction with other compounds like 5-aza-2'-deoxycytidine and trichostatin A, can play a significant role in epigenetic modulation. This includes the activation of tumor suppressor genes through DNA methylation and histone acetylation processes. In cancer research, these mechanisms are crucial for understanding the regulation of gene expression and developing potential cancer therapies (Grassi et al., 2003).
Influence on DNA Methylation and Histone Acetylation
Methyl 5-acetylnicotinate has been studied for its impact on DNA methylation and histone acetylation, essential processes in gene expression. For instance, in breast carcinoma cells, 5-aza-2′-deoxycytidine (a related compound) and trichostatin A showed significant antineoplastic activity and influenced the expression of key genes such as retinoic acid receptor β and estrogen receptor α. These findings highlight the potential of combining DNA methylation inhibitors and histone deacetylase inhibitors in cancer chemotherapy (Bovenzi & Momparler, 2001).
Integrated Microarray System in Cancer Epigenetics
An integrated microarray system using short CpG island tags has been developed to assess the effects of epigenetic treatments, including 5-aza-2'-deoxycytidine and trichostatin A, on gene expression, DNA methylation, and histone acetylation. This system helps in dissecting the complex hierarchy of epigenetic changes in cancer and provides a powerful tool for analyzing the relationship between transcription factors and promoter targets in cancer genomes (Shi et al., 2003).
Implications in Cloning Efficiency
Research on cloned bovine embryos suggests that treating donor cells with compounds like 5-aza-2′-Deoxycytidine can modify epigenetic characteristics and potentially improve cloning efficiency. This study demonstrates the significant impact of DNA methylation and histone acetylation on the development of cloned embryos, which can be influenced by treatments with compounds related to methyl 5-acetylnicotinate (Enright et al., 2005).
Eigenschaften
IUPAC Name |
methyl 5-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCTHLVWBOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344389 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylnicotinate | |
CAS RN |
38940-61-3 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-acetylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)





![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
